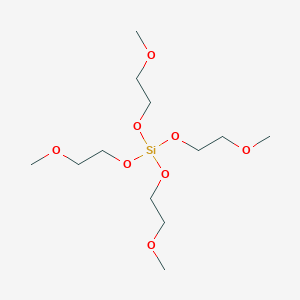

Tetrakis(2-methoxyethoxy)silane

描述

属性

IUPAC Name |

tetrakis(2-methoxyethyl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O8Si/c1-13-5-9-17-21(18-10-6-14-2,19-11-7-15-3)20-12-8-16-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSECNWXDEZOMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCO[Si](OCCOC)(OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862855 | |

| Record name | Tetrakis(2-methoxyethyl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [Gelest MSDS] | |

| Record name | Tetra(methoxyethoxy)silane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2157-45-1 | |

| Record name | Silicic acid (H4SiO4) tetrakis(2-methoxyethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxyethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(2-methoxyethoxy)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrakis(2-methoxyethyl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2-methoxyethyl) orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetra 2 Methoxyethoxy Silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Tetrakis 2 Methoxyethoxy Silane

Established Synthetic Pathways for Tetrakis(2-methoxyethoxy)silane

The synthesis of this compound is primarily achieved through two principal chemical transformations: the esterification of silicon tetrachloride with 2-methoxyethanol (B45455) and the transesterification of other tetraalkoxysilanes. Both methods offer distinct advantages and are subject to specific reaction conditions to achieve high purity and yield.

Mechanistic Investigations of Esterification and Transesterification Reactions

Esterification of Silicon Tetrachloride: The reaction of silicon tetrachloride (SiCl₄) with 2-methoxyethanol is a prominent method for the production of this compound. The fundamental mechanism involves the nucleophilic attack of the hydroxyl group of 2-methoxyethanol on the electrophilic silicon center of silicon tetrachloride. This process proceeds in a stepwise manner, with the sequential replacement of the four chlorine atoms.

SiCl₄ + 4 CH₃OCH₂CH₂OH → Si(OCH₂CH₂OCH₃)₄ + 4 HCl

The mechanism is generally considered to be a series of nucleophilic substitution reactions at the silicon center. Each step involves the attack of a 2-methoxyethanol molecule and the subsequent elimination of a molecule of hydrogen chloride (HCl). The presence of an acid scavenger, such as a tertiary amine (e.g., pyridine (B92270) or triethylamine), is often employed to neutralize the HCl byproduct, driving the reaction to completion and preventing potential side reactions. The reaction is typically carried out in an inert solvent to control the reaction rate and facilitate product isolation.

Transesterification Reactions: An alternative and often milder route to this compound involves the transesterification of a more volatile tetraalkoxysilane, such as tetraethyl orthosilicate (B98303) (TEOS), with 2-methoxyethanol. This reaction is typically catalyzed by an acid or a base.

The general reaction is as follows:

Si(OC₂H₅)₄ + 4 CH₃OCH₂CH₂OH ⇌ Si(OCH₂CH₂OCH₃)₄ + 4 C₂H₅OH

The mechanism of acid-catalyzed transesterification involves the protonation of an ethoxy group on the silicon, making it a better leaving group. A molecule of 2-methoxyethanol then attacks the silicon center, leading to the elimination of ethanol (B145695). This process is repeated until all four ethoxy groups are replaced. In base-catalyzed transesterification, the alkoxide of 2-methoxyethanol acts as the nucleophile, directly attacking the silicon center and displacing the ethoxide ions. The equilibrium can be shifted towards the product by removing the more volatile ethanol by-product through distillation. The kinetics of transesterification of triglycerides, a related process, have been studied and often follow pseudo-first-order reaction mechanisms, with activation energies influenced by the catalyst used. mdpi.com

Optimization of Reaction Conditions for Enhanced Purity and Yield

The purity and yield of this compound are critically dependent on the careful control of several reaction parameters.

For the esterification reaction , key optimization parameters include:

Stoichiometry: A slight excess of 2-methoxyethanol is often used to ensure the complete reaction of the silicon tetrachloride.

Temperature: The reaction is typically performed at low to moderate temperatures to control the exothermic nature of the reaction and minimize side reactions.

Solvent: The choice of an inert solvent, such as toluene (B28343) or hexane, can influence the reaction rate and ease of product purification.

HCl Removal: Efficient removal of the HCl byproduct, either by an inert gas sparge or the use of a stoichiometric amount of a base, is crucial for achieving high yields.

For the transesterification reaction , optimization focuses on:

Catalyst: The selection of an appropriate acid or base catalyst and its concentration can significantly impact the reaction rate.

Temperature and Pressure: The reaction temperature is chosen to facilitate the reaction while allowing for the efficient removal of the alcohol byproduct (e.g., ethanol) by distillation, often under reduced pressure.

Removal of Byproduct: Continuous removal of the more volatile alcohol is essential to drive the equilibrium towards the formation of the desired product.

Purification Techniques: Fractional distillation under reduced pressure is the primary method for purifying this compound. The significant difference in boiling points between the product and the starting materials/byproducts allows for effective separation. The purity of the final product can be assessed using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

| Parameter | Esterification with SiCl₄ | Transesterification with TEOS |

| Primary Reactants | Silicon tetrachloride, 2-methoxyethanol | Tetraethyl orthosilicate, 2-methoxyethanol |

| Catalyst | Typically none, but acid scavenger (e.g., pyridine) is used | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) |

| Byproduct | Hydrogen chloride (HCl) | Ethanol (C₂H₅OH) |

| Key Optimization | Stoichiometry, Temperature control, HCl removal | Catalyst selection, Byproduct removal (distillation) |

| Purification | Fractional distillation under vacuum | Fractional distillation under vacuum |

This compound as a Versatile Silicon Precursor

The reactivity of the silicon-oxygen bonds in this compound makes it a valuable precursor for the synthesis of more complex silicon-containing structures, including siloxane-based polymers and functionalized silane (B1218182) compounds.

Preparation of Siloxane-Based Intermediates

This compound can undergo hydrolysis and condensation reactions to form siloxane-based intermediates and polymers. This process, often referred to as a sol-gel process, involves the reaction of the silane with water, typically in the presence of an acid or base catalyst.

The hydrolysis step involves the replacement of the methoxyethoxy groups with hydroxyl groups:

Si(OCH₂CH₂OCH₃)₄ + 4 H₂O ⇌ Si(OH)₄ + 4 CH₃OCH₂CH₂OH

The resulting silanol (B1196071) intermediates are highly reactive and readily undergo condensation reactions to form siloxane bonds (-Si-O-Si-), releasing water or alcohol in the process.

2 Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O

Further condensation leads to the formation of a three-dimensional polysiloxane network or gel. researchgate.net The structure and properties of the resulting siloxane material can be controlled by manipulating the reaction conditions, such as the water-to-silane ratio, pH, catalyst, and temperature. mdpi.com The preparation of polysiloxane xerogels from systems like tetraethoxysilane demonstrates the formation of porous structures, with the final properties dependent on the reaction ratios. researchgate.net

Derivatization Strategies for Functionalized Silane Compounds

While direct derivatization of this compound can be challenging due to the reactivity of all four alkoxy groups, it can serve as a starting point for creating more complex silanes. One conceptual approach involves partial hydrolysis and condensation, followed by reaction with other functional organosilanes.

A more common strategy for creating functionalized silanes involves starting with a functionalized silane and then introducing the desired alkoxy groups. However, the principles of transesterification demonstrated in the synthesis of this compound can be applied to introduce other functional groups. For example, reacting this compound with a less volatile alcohol containing a desired functional group (e.g., an amino alcohol) could, in principle, lead to a mixed alkoxysilane, although controlling the degree of substitution would be a significant synthetic challenge.

The synthesis of various functional alkoxysilanes and their subsequent reactions, such as the aza-Michael reaction of aminopropyltriethoxysilane, highlights the broad scope of creating functionalized silicon compounds that can be used for surface modification and other applications. nih.govresearchgate.net While not a direct derivatization of this compound, these strategies illustrate the chemical principles that could be adapted for its functionalization. For instance, a related compound, Tris(2-methoxyethoxy)(vinyl)silane, is a commercially available functionalized silane, indicating the feasibility of incorporating functional groups alongside methoxyethoxy ligands. sigmaaldrich.com

Polymerization and Cross Linking Chemistry with Tetrakis 2 Methoxyethoxy Silane

Tetrakis(2-methoxyethoxy)silane as a Co-monomer in Polymer Synthesis

The incorporation of this compound into polymer chains introduces new functionalities and properties, leading to the development of novel hybrid materials with enhanced characteristics such as improved thermal stability, flexibility, and flame retardancy. smolecule.com

Grafting Strategies for Polymer Functionalization (e.g., Ethylene (B1197577) Vinyl Acetate (B1210297) copolymers)

Grafting is a prominent technique for modifying the properties of polymers by attaching new chemical moieties onto the main polymer backbone. While direct research on the grafting of this compound onto polymers like ethylene vinyl acetate (EVA) is not extensively documented, the behavior of analogous vinyl-functional silanes provides a strong theoretical basis for its potential application.

For instance, studies on vinyltris(2-methoxyethoxy)silane have demonstrated successful grafting onto EVA through melt processing. This process is typically initiated by a peroxide, which creates radical sites on the EVA chain. These reactive sites can then incorporate the vinyl-functional silane (B1218182), leading to a functionalized polymer. A similar mechanism could be envisioned for a vinyl-functionalized derivative of this compound.

In a hypothetical scenario involving a vinyl-derivatized this compound, the grafting process would likely follow these steps:

Initiation: A peroxide initiator decomposes at high temperatures to form primary radicals.

Hydrogen Abstraction: The primary radicals abstract hydrogen atoms from the EVA backbone, creating macro-radicals.

Grafting: The vinyl group of the silane monomer reacts with the EVA macro-radical, forming a covalent bond and grafting the silane onto the polymer chain.

The successful grafting of such a silane would introduce the potential for subsequent moisture-curing cross-linking, thereby enhancing properties like adhesion and cohesive strength.

Copolymerization Mechanisms in Hybrid Polymer Systems

This compound can participate in copolymerization reactions, particularly in the formation of hybrid organic-inorganic polymer systems. The mechanism primarily involves the hydrolysis and condensation of the methoxyethoxy groups.

The process can be summarized as follows:

Hydrolysis: In the presence of water, the methoxyethoxy groups (-OCH2CH2OCH3) on the silicon atom are hydrolyzed to form silanol (B1196071) groups (Si-OH) and 2-methoxyethanol (B45455) as a byproduct. smolecule.com This reaction can be catalyzed by acids or bases.

Condensation: The newly formed silanol groups are highly reactive and can undergo condensation reactions with each other or with other hydroxyl-containing species in the polymer system. This results in the formation of stable siloxane (Si-O-Si) bridges.

When used as a co-monomer, this compound can lead to the formation of a three-dimensional network within an organic polymer matrix. The extent of this network formation depends on factors such as the concentration of the silane, the availability of water, and the reaction conditions (pH, temperature). This in-situ formation of a silica-like network within the polymer results in a true organic-inorganic hybrid material at the molecular level.

Cross-linking Effects in Polymeric Networks

The ability of this compound to form a network of siloxane bonds makes it an effective cross-linking agent for various polymers. This cross-linking significantly impacts the material's final properties.

Formation of High-Density Cross-linked Organic-Inorganic Hybrid Polymers

The use of this compound as a cross-linking agent can lead to the formation of high-density organic-inorganic hybrid polymers. The tetra-functionality of this silane, meaning it has four hydrolyzable groups, allows for the creation of a dense, three-dimensional cross-linked network.

The process of forming these high-density networks involves the hydrolysis and condensation reactions described earlier. As these reactions proceed, the silane molecules connect to each other, forming a rigid inorganic silica-like phase interspersed within the organic polymer matrix. The density of this cross-linked network is influenced by several factors:

Silane Concentration: Higher concentrations of this compound will result in a higher density of cross-links.

Water Availability: Sufficient water is necessary for the hydrolysis of the methoxyethoxy groups, which is the initial step in the cross-linking process.

Catalyst: The use of an appropriate catalyst can accelerate the hydrolysis and condensation reactions, leading to a more complete and denser network.

Curing Conditions: Temperature and time play a crucial role in the extent of the cross-linking reaction.

These highly cross-linked hybrid materials often exhibit a synergistic combination of the properties of both the organic polymer (e.g., flexibility, processability) and the inorganic component (e.g., rigidity, thermal stability).

Correlations between Cross-link Density and Material Performance

The density of the cross-links introduced by this compound has a direct and predictable impact on the performance of the resulting material.

| Property | Effect of Increasing Cross-link Density |

| Mechanical Strength | Increases (e.g., tensile strength, modulus) |

| Hardness | Increases |

| Thermal Stability | Increases |

| Solvent Resistance | Increases |

| Flexibility/Elongation | Decreases |

| Gas Permeability | Decreases |

Detailed Research Findings:

Enhanced Mechanical Properties: Research on various silane cross-linking agents has consistently shown that an increase in cross-link density leads to a significant improvement in the mechanical properties of polymers. For example, the tensile strength and modulus of polyethylene (B3416737) are substantially increased after being cross-linked with silanes. This is attributed to the formation of a rigid three-dimensional network that restricts the movement of polymer chains.

Reduced Swelling and Improved Chemical Resistance: A higher cross-link density results in a more tightly bound polymer network, which reduces the ability of solvent molecules to penetrate the material. This leads to lower swelling ratios and improved resistance to a wide range of chemicals.

Trade-off between Strength and Flexibility: It is important to note that while increasing the cross-link density improves strength and stability, it often comes at the cost of reduced flexibility and elongation at break. The rigid network restricts the polymer chains' ability to uncoil and move past one another, making the material more brittle. Therefore, the optimal cross-link density is often a compromise to achieve a desired balance of properties for a specific application.

While specific quantitative data for this compound's effect on various polymers is not widely published, the general principles of silane cross-linking provide a strong framework for predicting its influence on material performance. The tetra-functional nature of this compound suggests it would be a highly efficient cross-linker, capable of inducing significant changes in material properties even at relatively low concentrations.

Advanced Research Applications in Materials Science Utilizing Tetrakis 2 Methoxyethoxy Silane

Surface Engineering and Functional Coatings Research

The hydrolyzable nature of Tetrakis(2-methoxyethoxy)silane makes it a versatile molecule for altering the surface properties of various substrates. Through sol-gel processes, it can form thin, durable silica-based films that impart new functionalities.

Development of Hydrophobic and Oleophobic Surfaces

Research into surface wettability has utilized silanes like this compound to create water-repellent (hydrophobic) and oil-repellent (oleophobic) surfaces. The principle behind this application lies in modifying both the chemical composition and the physical topography of a surface. semanticscholar.org When applied to a substrate, the methoxyethoxy groups of the silane (B1218182) hydrolyze in the presence of moisture to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups on the substrate surface, forming a stable, covalently bonded siloxane layer. kccsilicone.com

The outward-facing, non-polar organic components of the silane molecule lower the surface energy, which is the primary driver for hydrophobicity. researchgate.netgelest.com Researchers have demonstrated that by combining silane treatment with methods to increase surface roughness, it is possible to achieve superhydrophobic surfaces with water contact angles exceeding 150°. semanticscholar.orgnih.gov The effectiveness of the hydrophobic treatment is often linked to the length of the alkyl chains in the silane precursors; longer chains can lead to higher hydrophobicity, although an optimal length often exists before molecular disorder reduces the effect. mdpi.com While creating hydrophobic surfaces is common, achieving oleophobicity is more challenging and requires lowering the surface energy even further, typically with fluorinated or specific short-chain alkyl silanes. gelest.com

Table 1: Research Findings on the Effect of Silane Composition on Surface Hydrophobicity This table is based on research using various alkylsilanes to demonstrate the principle of how chemical structure influences wettability.

| Silane Composition (Precursor Ratio) | Key Finding | Resulting Water Contact Angle (WCA) | Source |

|---|---|---|---|

| SiO₂-TiO₂ with 15 mmol HDTMS (C16) | Hydrophobicity increased with HDTMS content up to 15 mmol. | Reduced WCA compared to OTMS | mdpi.com |

| SiO₂-TiO₂ with 30 mmol OTMS (C8) | The highest contact angle was achieved with this formulation. | 140.67° ± 1.23° | mdpi.com |

| SiO₂-TiO₂ with 60 mmol MTMS (C1) | A decrease in WCA was observed at higher concentrations (60 mmol) compared to optimal levels. | Lower than peak WCA | mdpi.com |

| Perfluoro-silane on Macroporous Silicon | Functionalized surfaces presented systematically higher contact angles than untreated substrates. | Significantly Increased | semanticscholar.org |

Investigations into Enhanced Corrosion Resistance

Silane-based coatings are a focal point of research for replacing traditional, less environmentally friendly corrosion inhibitors like chromates. scispace.com When this compound or similar precursors are applied to a metallic substrate, they form a thin, dense, and highly cross-linked siloxane (Si-O-Si) film. scispace.comresearchgate.net This film acts as a physical barrier, isolating the metal from corrosive elements in the environment, such as water and chloride ions. mdpi.com

The hydrophobic nature of the coating further enhances protection by repelling water from the surface. researchgate.netmdpi.com Studies on galvanized steel and titanium alloys have shown that silane coatings significantly improve corrosion resistance. researchgate.netnih.gov Research indicates that increasing the silane precursor content in the coating formulation can lead to thicker, more hydrophobic films with superior electrochemical performance and better protection against corrosion. researchgate.net The application of multiple layers can also enhance the barrier properties and anodic protection. nih.gov Electrochemical tests consistently show that silane-treated metals exhibit higher corrosion resistance compared to untreated samples. mdpi.comresearchgate.net

Table 2: Research Findings on Silane Coatings for Corrosion Resistance This table is based on research using Tetraethoxy-silane (TEOS), a structurally similar compound, on galvanized steel to demonstrate the effect of silane concentration on protective properties.

| TEOS Content in Hybrid Film | Observed Effect on Coating Properties | Impact on Corrosion Performance | Source |

|---|---|---|---|

| Low | Lower layer thickness. | Less effective corrosion protection. | researchgate.net |

| Increasing | Increased coating thickness, surface roughness, and hydrophobicity. | Improved electrochemical performance. | researchgate.net |

| High | Thicker, rougher, and more hydrophobic film. | Best electrochemical performance and most effective corrosion protection. | researchgate.net |

Mechanistic Studies of Adhesion Promotion in Multi-Material Systems

Silanes are widely studied as coupling agents or adhesion promoters, particularly in systems that combine inorganic materials (like glass or metals) with organic polymers. hungpai.netshinetsusilicone-global.com The effectiveness of this compound in this role stems from its bifunctional nature. kccsilicone.com

The mechanism involves two key steps:

Inorganic Reaction : The silane's alkoxy (methoxyethoxy) groups hydrolyze to form silanol groups (Si-OH). These silanols react with hydroxyl groups present on the surface of an inorganic substrate, forming strong, durable covalent Si-O-Metal or Si-O-Si bonds. kccsilicone.comscispace.com

Organic Interaction : The organic part of the silane molecule can physically entangle or chemically react with the organic polymer matrix of an adhesive, sealant, or coating. hungpai.net

This dual reactivity allows the silane to function as a molecular bridge, connecting the two dissimilar materials at their interface. hungpai.netbyk.com This enhanced interfacial bonding leads to significant improvements in mechanical properties, adhesion strength, and resistance to environmental factors like moisture, which can degrade the bond over time. kccsilicone.combyk.com

Nanomaterials Synthesis and Functionalization

As a silicon alkoxide, this compound is a valuable precursor in the bottom-up synthesis of silica-based nanomaterials. Its controlled hydrolysis and condensation are central to forming these structures.

Controlled Synthesis of Silica (B1680970) Nanoparticles

This compound can be used as a silica source for the synthesis of silica nanoparticles (SNPs) through the sol-gel method. smolecule.com This process typically involves the hydrolysis of the silane precursor in an alcohol-based solvent, catalyzed by an acid or, more commonly, a base like ammonia. ijraset.comresearchgate.net The hydrolysis step produces silanol monomers, which then undergo a condensation polymerization reaction to form a network of siloxane bonds, ultimately resulting in discrete spherical particles of amorphous silica (SiO₂). ijraset.com

A key area of research is the precise control over the size and size distribution (monodispersity) of the resulting nanoparticles. nih.gov Scientists have shown that by carefully manipulating reaction parameters, the final properties of the SNPs can be tailored for specific applications. For instance, adjusting the concentration of the silane precursor, the water-to-silane ratio, the type and concentration of the catalyst, and the reaction temperature all have a direct impact on the nucleation and growth of the particles, thereby determining their final size. nih.govresearchgate.net

Table 3: Influence of Synthesis Parameters on Silica Nanoparticle Size This table summarizes general findings from research on silica nanoparticle synthesis using alkoxide precursors like TEOS, which follow the same principles as this compound.

| Parameter | Effect of Increase | Governing Principle | Source |

|---|---|---|---|

| Ammonia (Catalyst) Concentration | Increases particle size | Catalyzes both hydrolysis and condensation reactions, favoring particle growth. | nih.gov |

| Water Concentration | Decreases particle size | Higher water content leads to faster hydrolysis, promoting the formation of more nuclei and resulting in smaller final particles. | nih.gov |

| Temperature | Decreases particle size | Higher temperatures increase the rate of nucleation relative to the rate of growth. | nih.gov |

| Silane Precursor Concentration | Increases particle size | Higher precursor concentration provides more material for particle growth. | nih.gov |

Fabrication of Mesoporous Silica Nanoparticles for Advanced Research

Building upon the sol-gel synthesis method, this compound can also be used to fabricate mesoporous silica nanoparticles (MSNPs). These materials are characterized by a network of well-defined pores (typically 2-50 nm in diameter) and a very high surface area, making them highly valuable for advanced research in catalysis, sensing, and drug delivery. nih.govnih.govgoogle.com

The fabrication of MSNPs involves a templating approach. During the sol-gel process, a surfactant is added to the reaction mixture. The surfactant molecules self-assemble into micelles, which act as a template. The silica precursor, such as this compound, then hydrolyzes and condenses around these micellar structures. nih.govgoogle.com In a final step, the surfactant template is removed, typically by washing with a solvent or through calcination, leaving behind a solid silica structure riddled with a uniform array of pores. nih.gov The resulting MSNPs possess a large surface area and pore volume, which can be precisely tuned for specific research applications. nih.govnih.gov

Table 4: Properties of Mesoporous Silica Nanoparticles Fabricated for Research This table presents data from a study on MSNPs fabricated using the sol-gel method for drug delivery research, demonstrating typical characteristics of such materials.

| Property | Measured Value | Method of Analysis | Source |

|---|---|---|---|

| Average Particle Size | 56.10 nm | Dynamic Light Scattering (DLS) | nih.govnih.gov |

| Morphology | Spherical | Transmission Electron Microscopy (TEM) | nih.govnih.gov |

| Pore Size | 2.488 nm | Barrett-Joyner-Halenda (BJH) analysis | nih.govnih.gov |

| Surface Area | 148.08 m²/g | Brunauer-Emmett-Teller (BET) analysis | nih.govnih.gov |

| Structure | Amorphous | X-ray Diffraction (XRD) | nih.gov |

Organic-Inorganic Hybrid Materials Development

This compound serves as a critical precursor in the development of advanced organic-inorganic hybrid materials. Its unique structure, featuring a central silicon atom bonded to four hydrolyzable 2-methoxyethoxy groups, allows for its integration into both organic and inorganic networks through sol-gel processes. This dual nature enables the formation of materials that synergistically combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic glasses (e.g., thermal stability, rigidity).

Design and Characterization of Novel Hybrid Architectures

The design of novel hybrid architectures using this compound primarily involves its controlled hydrolysis and condensation reactions in the presence of an organic component. Researchers are exploring its use in creating materials for applications such as solar cells and light-emitting diodes (LEDs). smolecule.com The methoxyethoxy groups offer different hydrolysis kinetics compared to more common precursors like tetraethoxysilane (TEOS), providing a pathway to tailor the final structure and properties of the hybrid material.

One specific application involves its use as a medical-grade adhesion promoter for bonding diverse materials in microfluidic devices. soton.ac.uk In a notable study, a primer containing this compound (designated MED6-161) was utilized for its high biocompatibility and its ability to facilitate condensation reactions, effectively bonding materials for complex biomedical applications. soton.ac.uk

Further research has demonstrated its utility as a tetraalkoxysilane precursor for creating silica nanolayers on or within biological samples. google.com This process allows for the shape-preserving replication of intricate biological structures, resulting in a detailed organic-inorganic composite. google.com The compound is also listed as a potential precursor for forming porous inorganic layers in functional coatings, such as those for biocidal roofing granules, through sol-gel methods. google.com In the field of sensor technology, it is identified as a silica precursor for creating hybrid fluorescent aerogel films, which have potential applications as sensors and catalysts. mehmetbayindir.com

Table 1: Examples of Hybrid Architectures Utilizing this compound

| Hybrid Material Application | Design Principle | Key Characteristic | Source(s) |

|---|---|---|---|

| Microfluidic Devices | Adhesion promoter for bonding dissimilar materials. | Biocompatibility, formation of condensation reaction bonds. | soton.ac.uk |

| Biostructure Replication | Precursor for silica nanolayers on biological templates. | High-fidelity, shape-preserving replication. | google.com |

| Functional Coatings | Sol-gel precursor for porous inorganic layers. | Formation of a structured, porous network. | google.com |

| Sensors and LEDs | Component in organic-inorganic hybrid materials. | Combines properties of organic and inorganic components. | smolecule.com |

| Fluorescent Aerogels | Silica precursor in sol-gel synthesis of hybrid aerogels. | Creation of highly porous, functional materials. | mehmetbayindir.com |

Exploration in High-Performance Composite Materials Research

Research and patent literature indicate its use in various high-performance applications. It has been included in formulations for coatings and photoreceptors to create inorganic-organic hybrid polymers that improve adhesion and wear resistance. google.compatentbuddy.com Furthermore, it has been identified as a component in surface treatment agents for copper foil, designed to improve the adhesion between the copper and resin layers in printed circuit boards and other electronic composites. google.comgoogle.com

| Copper-Resin Laminates | Surface Treatment Agent | Improved bond strength between copper foil and resin substrate. | google.comgoogle.com |

Research on this compound in Catalytic Systems

The application of this compound extends into the field of catalysis, where it is used in the synthesis of advanced catalyst systems. Its chemical properties allow it to act as a precursor or modifier in the creation of highly active catalysts for industrial processes like olefin polymerization.

Development of Silane-Based Catalysts

This compound is cited as a key ingredient in the preparation of high-activity Ziegler-Natta catalysts used for polyethylene (B3416737) production. justia.comjustia.comgoogle.is In a patented method, the catalyst is prepared by first impregnating a porous support, such as silica, with an organomagnesium compound. justia.comgoogle.is Subsequently, the silane compound is introduced to this magnesium-containing slurry. justia.comgoogle.is This step is typically performed before the final incorporation of a transition metal compound, like titanium tetrachloride. justia.com

The amount of this compound added is carefully controlled, with the molar ratio of the silane to magnesium being a critical parameter for catalyst performance, often specified in a range of 0.40 to 1.00. justia.comgoogle.is Its inclusion among other alkoxysilanes in these patents highlights its role as an important modulator of the catalyst's structure and subsequent activity. justia.comgoogle.com

Table 3: Components in a Silane-Modified Catalyst System

| Component | Example Material | Purpose | Source(s) |

|---|---|---|---|

| Support | Porous Silica | Inert carrier for active sites. | justia.comgoogle.is |

| Organomagnesium Compound | Dialkylmagnesium | Catalyst support activator. | google.is |

| Silane Compound | This compound | Modifier/Internal Donor. | justia.comgoogle.is |

| Transition Metal | Titanium Tetrachloride (TiCl₄) | Primary catalyst component. | justia.comgoogle.is |

| Cocatalyst | Trialkylaluminium (e.g., TEAL) | Activates the catalyst precursor. | justia.com |

Studies of Catalytic Activity and Selectivity

The incorporation of this compound into catalyst formulations has a significant impact on both catalytic activity and selectivity. Catalyst systems prepared with this silane are described as being "highly active" for olefin polymerization. justia.comjustia.com The presence of the silane modifier is linked to the ability to control the polymer's molecular characteristics.

A key finding from research is that catalysts prepared with this and similar silanes can produce polyethylene with bimodal or even trimodal molecular weight distributions (MWD) within a single reactor. google.is This is a significant advantage as it allows for the production of resins with tailored properties—combining, for instance, the processability of a lower molecular weight component with the strength of a higher molecular weight component—without the need for multiple reactors or post-production blending. This demonstrates that the silane plays a crucial role in influencing the selectivity of the catalytic sites, leading to greater control over the final polymer architecture. google.is

Environmental Remediation Research with Tetrakis 2 Methoxyethoxy Silane Derivatives

Application in the Remediation of Environmental Contaminants

The core of using tetrakis(2-methoxyethoxy)silane derivatives in environmental remediation lies in the ability to create a stable and porous silica-based structure that can be modified to interact with various contaminants. The methoxyethoxy groups of the parent compound influence the hydrolysis and condensation rates, which in turn affects the final properties of the silica (B1680970) material, such as surface area and pore size distribution. These properties are crucial for its effectiveness in remediation applications.

While direct research on this compound derivatives for heavy metal immobilization is limited, the principles of using functionalized silica for this purpose are well-established. The silica matrix formed from the hydrolysis of this compound can be functionalized with various ligands that have a high affinity for heavy metal ions. This functionalization is key to transforming the inert silica into a selective sorbent capable of capturing and sequestering toxic metals from soil and water.

The process involves the covalent attachment of organic functional groups to the silanol (B1196071) groups (Si-OH) present on the surface of the silica. These functional groups act as chelating agents, binding to heavy metal ions through mechanisms such as ion exchange, complexation, or electrostatic attraction. Common functional groups for this purpose include amines, thiols, and carboxylic acids, which are known for their strong coordination with various heavy metals.

For instance, a hypothetical sorbent derived from this compound and functionalized with amino groups could be particularly effective in removing cations like lead (Pb²⁺) and cadmium (Cd²⁺) from contaminated water. The lone pair of electrons on the nitrogen atom of the amino group can form a coordinate bond with the metal ion, effectively immobilizing it onto the sorbent's surface.

Table 1: Hypothetical Adsorption Capacities of Functionalized Silica Derived from this compound for Heavy Metal Ions

| Functional Group | Target Heavy Metal | Adsorption Capacity (mg/g) | pH for Optimal Adsorption |

| Amino (-NH₂) | Lead (Pb²⁺) | 150 | 5.5 - 6.5 |

| Amino (-NH₂) | Cadmium (Cd²⁺) | 120 | 6.0 - 7.0 |

| Thiol (-SH) | Mercury (Hg²⁺) | 200 | 4.0 - 6.0 |

| Carboxyl (-COOH) | Copper (Cu²⁺) | 130 | 5.0 - 6.0 |

Note: The data in this table is illustrative and based on the performance of similarly functionalized silica materials found in existing literature. Specific performance of this compound-derived sorbents would require experimental verification.

Bioremediation, which utilizes microorganisms to break down organic pollutants, can be significantly enhanced by providing a suitable environment for microbial growth and activity. Derivatives of this compound can be used to create porous carriers or supports for microbial biofilms. The inherent structure of the silica network provides a large surface area for microbial colonization, protecting the microorganisms from harsh environmental conditions and increasing their contact time with the pollutants.

The surface chemistry of the silica carrier can also be modified to improve its biocompatibility and to promote the adhesion of specific microbial consortia known for their ability to degrade particular organic pollutants, such as polycyclic aromatic hydrocarbons (PAHs) or chlorinated solvents. The methoxyethoxy groups might also play a role in creating a more hydrophilic surface, which can be favorable for biofilm formation in aqueous environments.

Furthermore, the porous structure of these materials can be designed to control the diffusion of nutrients and pollutants to the microorganisms, thereby optimizing the bioremediation process. While specific studies on this compound derivatives for this purpose are not yet prevalent, the foundational research on silica-based carriers for bioremediation suggests a strong potential for this application.

Design of Functionalized Sorbents for Targeted Pollutant Removal

The true potential of this compound in environmental remediation lies in the ability to design and synthesize functionalized sorbents tailored for the removal of specific, targeted pollutants. This involves a "task-specific" approach where the sorbent is engineered with chemical functionalities that have a high selectivity towards a particular contaminant.

The synthesis process would typically involve two main steps:

Formation of the Silica Support: Hydrolysis and condensation of this compound to create a silica matrix with desired porosity and surface area. The reaction conditions, such as pH, temperature, and solvent, would be controlled to fine-tune these properties.

Surface Functionalization: The silica support is then modified by reacting it with an organosilane containing the desired functional group. For example, to target anionic pollutants like arsenate or chromate, the surface could be functionalized with quaternary ammonium (B1175870) groups to create a positively charged surface that attracts and binds these anions.

Table 2: Examples of Functionalized Sorbents from this compound Derivatives for Targeted Pollutant Removal

| Target Pollutant | Functional Group | Proposed Mechanism of Removal |

| Arsenate (AsO₄³⁻) | Quaternary Ammonium | Ion Exchange |

| Phenolic Compounds | Phenyl Groups | π-π Interactions |

| Pesticides | Long-chain Alkyl Groups | Hydrophobic Interactions |

| Dyes (e.g., Methylene Blue) | Sulfonic Acid Groups | Electrostatic Attraction & Ion Exchange |

Note: This table presents potential applications based on the principles of sorbent design. The efficacy of these specific sorbents would need to be confirmed through dedicated research.

The development of such task-specific sorbents from this compound would offer a highly efficient and selective method for water and soil purification, addressing the challenges posed by a wide range of environmental contaminants. Further research is essential to explore and validate these promising applications.

Biomedical and Bioengineering Research Applications of Tetrakis 2 Methoxyethoxy Silane Derived Materials

Development of Materials for Drug Delivery Systems

Tetrakis(2-methoxyethoxy)silane is utilized as a building block for silica (B1680970) nanoparticles and polymer matrices designed for drug delivery. smolecule.com These materials can be engineered to encapsulate therapeutic agents, protecting them from degradation and facilitating their transport within biological systems. The methoxyethoxy groups in the silane (B1218182) structure can influence the properties of the resulting material, such as polarity and solubility, which are critical for drug compatibility and release kinetics. smolecule.comnih.gov

Mechanisms of Encapsulation and Controlled Release

The encapsulation of therapeutic agents within matrices derived from this compound typically occurs through a sol-gel process. In this process, the silane undergoes hydrolysis and condensation reactions to form a porous silica network that entraps the drug molecules. The size and functionality of the resulting silica nanoparticles can be tailored for specific research applications. smolecule.com

The release of the encapsulated drug is governed by several mechanisms, primarily diffusion and matrix erosion. nih.govnih.gov

Diffusion: The drug molecules move through the pores of the silica matrix into the surrounding medium. The rate of diffusion is influenced by the pore size of the matrix, the molecular weight of the drug, and the interactions between the drug and the matrix. nih.govnih.gov

Matrix Erosion: The silica matrix itself can gradually break down or dissolve in the biological environment, releasing the entrapped drug over time. nih.gov The rate of this erosion can be controlled by altering the cross-linking density of the siloxane network.

Hybrid nanocomposite polymers that incorporate siloxane-polyether structures offer the ability to manipulate both organic and inorganic components to create materials with adjustable physical and chemical properties for drug delivery. nih.gov The release rate in such systems is highly dependent on intramolecular matrix-matrix interactions, intermolecular drug-matrix interactions, and the crystalline state of the matrix. nih.gov Research on similar side-chain silastomers has shown that drug liberation rates can be widely altered by varying the side-chain structures. nih.gov

Table 1: Factors Influencing Drug Release from Silane-Derived Matrices

| Factor | Influence on Drug Release | Research Finding |

| Matrix Porosity | Controls the diffusion pathway of the drug. | The drug releases by diffusion through pores in advanced stages. nih.gov |

| Drug-Matrix Interactions | Affects the solubility and diffusion coefficient of the drug within the matrix. | The solubility and distribution coefficients of drugs are linearly correlated to the weight fractions of the methoxy-polyethoxy groups. nih.gov |

| Matrix Degradation | The breakdown of the matrix material leads to drug release. | Release in the early stages can be governed by erosion of the matrix. nih.gov |

| Cross-linking Density | Determines the structural integrity and swelling behavior of the matrix. | The density of molecular packing within cross-linked polysiloxane matrices is high due to the volume occupied by side-chains. nih.gov |

Biocompatibility Assessments of Silane-Derived Scaffolds and Carriers

Studies on silane adhesion layers on metallic implants, while not always specific to this compound, show that the biocompatibility can be significantly influenced by the parameters of the silanization process. nih.gov For instance, the thickness and integrity of the silane layer can affect how cells interact with the surface. nih.gov Assessments often involve in vitro cell culture studies to observe cell adhesion, proliferation, and viability on the material's surface. nih.govnih.gov Enhanced cell adhesion and proliferation are often linked to surface properties like wettability and chemical composition. nih.gov

Materials for Biosensing and Bioimaging Research

This compound serves as a precursor in the synthesis of silica nanoparticles, which possess unique properties making them suitable for research in biosensing and bioimaging. smolecule.com These nanoparticles can be functionalized to specifically bind to target biomolecules, cells, or tissues.

In biosensing , the silica nanoparticles can be coated on surfaces like glass or metal oxides to create a functional layer for immobilizing biomolecules. numberanalytics.com This forms the basis of various sensors designed to detect specific biological analytes.

In bioimaging , fluorescent dyes can be incorporated into the silica nanoparticles derived from the silane. This encapsulation protects the dyes from quenching and enhances their brightness, making them effective probes for tracking biological processes in vitro.

Surface Modification of Biomedical Implants and Devices

The surface properties of a biomedical implant are critical for its success, as the surface is the primary interface with the host's biological environment. mdpi.com this compound is investigated for its ability to modify the surfaces of materials used in biomedical devices to improve their performance and biocompatibility. smolecule.comnumberanalytics.com This process, known as silanization, involves creating a stable, functional layer on the implant surface. numberanalytics.com

Enhancement of Biocompatibility and Cell Adhesion

Modifying the surface of metallic implants, such as those made from titanium and its alloys, is a key strategy to improve their integration with bone tissue (osseointegration). mdpi.comresearchgate.net Silane coupling agents can be used to form an adhesion layer that promotes the attachment and growth of bone cells (osteoblasts) and endothelial cells. nih.gov

While direct studies on this compound are limited in this specific context, research on other silanes demonstrates the principle. For example, modifying a titanium surface with a silane layer has been shown to benefit the adhesion and proliferation of endothelial cells and osteoblasts. nih.gov This enhanced cell activity is attributed to the creation of a surface with favorable topography and chemistry. nih.gov The silane layer can also serve as a bridge to covalently graft other bioactive molecules to the implant surface, further enhancing its biological functionality. nih.gov

Table 2: Effects of Silane Surface Modification on Cell Behavior

| Cell Type | Observed Effect | Potential Mechanism |

| Endothelial Cells (ECs) | Increased adhesion and proliferation | Creation of a biocompatible surface morphology. nih.gov |

| Osteoblasts (OBs) | Enhanced adhesion, proliferation, and differentiation | Improved surface chemistry and topography favorable for bone cell growth. nih.gov |

Anti-fouling Surface Engineering for Biomedical Applications

Biofouling, the undesirable adhesion of proteins, cells, and microorganisms to a surface, is a major challenge for biomedical devices, often leading to implant failure or infection. researchgate.net Engineering surfaces to resist this nonspecific adhesion is a critical area of research. researchgate.net

Polymers with hydrophilic properties are often used to create anti-fouling coatings. nih.gov These polymers form a hydration layer on the surface that acts as a physical barrier, repelling biomolecules. nih.gov this compound, with its methoxyethoxy groups, can be used to create surfaces with increased hydrophilicity. These silane-derived coatings can help prevent the initial protein adsorption that often precedes cell and bacterial adhesion. researchgate.net The development of such anti-fouling surfaces is crucial for a wide range of medical devices, from surgical equipment to long-term implants. nih.govresearchgate.net

Advanced Characterization Techniques and Spectroscopic Analysis of Tetrakis 2 Methoxyethoxy Silane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of tetrakis(2-methoxyethoxy)silane and for monitoring the kinetics of its hydrolysis and condensation reactions. nih.govresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. researchgate.net However, ²⁹Si NMR is particularly valuable for studying the sol-gel process, as it can distinguish between the unhydrolyzed silane (B1218182), various hydrolyzed intermediates (silanols), and the different condensed species (siloxanes). researchgate.netcsic.esuky.edu

In a typical study, the hydrolysis kinetics of alkoxysilanes are monitored by tracking the changes in the NMR signal intensities of the reactant and product species over time. researchgate.netnih.gov For instance, the disappearance of the methoxy (B1213986) group signal and the appearance of signals corresponding to silanol (B1196071) groups and released methanol (B129727) can be quantified to determine reaction rates. nih.govresearchgate.net Kinetic modeling of this data provides insights into the reaction mechanisms and the influence of experimental parameters such as pH, temperature, and catalyst concentration. nih.gov

Table 1: Representative NMR Data for Silane Systems

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ¹H | 3.3 - 3.7 | -OCH₂CH₂O- | dss.go.th |

| ¹³C | 58 - 72 | -OCH₂CH₂O- | researchgate.net |

| ²⁹Si | Varies | Si(OR)₄, Si(OR)₃(OH), etc. | csic.esuky.edu |

This interactive table provides a summary of typical NMR chemical shifts for functional groups present in this compound and its hydrolysis products.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Progress

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups and monitoring the progress of chemical reactions involving this compound. mdpi.comresearchgate.net The FTIR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of its chemical bonds. researchgate.netorientjchem.orgmdpi.com

During the sol-gel process, FTIR can be used to follow the hydrolysis and condensation reactions. The disappearance of the Si-O-C stretching vibration, typically observed around 1092 cm⁻¹ and 1192 cm⁻¹, indicates the hydrolysis of the methoxyethoxy groups. researchgate.net Concurrently, the appearance and broadening of a band in the 3200-3600 cm⁻¹ region signifies the formation of Si-OH (silanol) groups and the presence of water. The subsequent formation of a siloxane network (Si-O-Si) is evidenced by the emergence of a strong absorption band around 1000-1100 cm⁻¹. bohrium.comresearchgate.net

Table 2: Key FTIR Absorption Bands in this compound Systems

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| 2850 - 2950 | C-H stretch | -CH₂, -CH₃ | researchgate.net |

| 1000 - 1100 | Si-O-Si stretch | Siloxane | bohrium.comresearchgate.net |

| 1092, 1192 | Si-O-C stretch | Alkoxysilane | researchgate.net |

| 3200 - 3600 | O-H stretch | Si-OH, H₂O | researchgate.net |

This interactive table highlights the characteristic FTIR absorption bands for the key functional groups involved in the hydrolysis and condensation of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State and Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms on the surface of materials derived from this compound. nih.govmpg.de XPS works by irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical environment.

In the context of silica (B1680970) films and nanoparticles formed from this compound, XPS is used to analyze the Si 2p and O 1s core level spectra. scispace.comresearchgate.net Deconvolution of the Si 2p peak can distinguish between silicon in the form of elemental silicon, sub-oxides (SiOx), and fully oxidized silica (SiO₂). scispace.comthermofisher.com This is particularly useful for assessing the quality and stoichiometry of silica coatings. The O 1s spectrum can provide information about the presence of different oxygen-containing species, such as Si-O-Si and Si-OH groups. nih.gov

Table 3: Typical Binding Energies in XPS Analysis of Silica-based Materials

| Core Level | Binding Energy (eV) | Chemical State | Reference |

| Si 2p | ~99 | Elemental Si | scispace.com |

| Si 2p | ~103 | SiO₂ | scispace.com |

| O 1s | ~532 | Si-O | nih.gov |

This interactive table presents typical binding energy ranges for silicon and oxygen in different chemical states as determined by XPS.

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology and nanostructure of materials synthesized from this compound. researchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution and can provide information about the internal structure of materials. TEM is particularly useful for characterizing the size, shape, and morphology of individual silica nanoparticles. researchgate.net It can reveal details such as the porosity of the particles and the presence of a core-shell structure. researchgate.net

Dynamic Light Scattering (DLS) for Particle Size Distribution and Hydrolysis Monitoring

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles suspended in a liquid. horiba.com It is a valuable tool for monitoring the hydrolysis and condensation of this compound in real-time, as it can track the formation and growth of silica particles in the sol. nih.govazom.com

The principle of DLS is based on the analysis of the fluctuations in the intensity of laser light scattered by the particles undergoing Brownian motion. nih.gov Larger particles move more slowly, leading to slower fluctuations in the scattered light. By analyzing the correlation function of the scattered light intensity, the particle size distribution can be determined. researchgate.net DLS can be used to study the influence of various reaction parameters, such as precursor concentration, pH, and temperature, on the final particle size. nih.gov

Table 4: Representative DLS Data for Silica Nanoparticle Synthesis

| Parameter | Value | Significance | Reference |

| Mean Particle Diameter | 50 - 200 nm | Indicates average particle size | researchgate.net |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow size distribution | azom.com |

This interactive table shows typical data obtained from DLS measurements of silica nanoparticles, providing insights into their size and uniformity.

Electrochemical Methods for Material Performance Assessment

Electrochemical methods are employed to evaluate the performance of materials derived from this compound, particularly when they are used as coatings for corrosion protection or as components in electrochemical devices. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to assess the corrosion resistance of coated metals. researchgate.net These methods can determine parameters like the corrosion potential, corrosion current density, and polarization resistance, which are indicative of the protective properties of the coating.

In the context of lithium-ion batteries, where silane-derived materials can be used as electrolyte additives or binders for electrodes, electrochemical techniques are used to evaluate battery performance. zju.edu.cn This includes measuring the ionic conductivity of the electrolyte, the charge-discharge capacity and cycling stability of the battery, and the impedance of the solid electrolyte interphase (SEI) formed on the electrode surface. zju.edu.cn

Other Advanced Spectroscopic and Chromatographic Methods (e.g., Gas-Liquid Chromatography (GLC))

In addition to the techniques mentioned above, other advanced methods are also utilized in the study of this compound. Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is a powerful technique for separating and identifying volatile compounds. dss.go.thresearchgate.netwiley.com It can be used to analyze the purity of the this compound precursor and to identify any byproducts formed during its synthesis or subsequent reactions. dss.go.th

Theoretical and Computational Studies on Tetrakis 2 Methoxyethoxy Silane

Molecular Modeling of Tetrakis(2-methoxyethoxy)silane Interactions and Conformations

Molecular modeling techniques, such as molecular dynamics (MD) simulations, provide valuable insights into the interactions and conformational behavior of this compound. These simulations can model the molecule's behavior in various environments, such as in solution or at an interface.

Key Research Findings:

Conformational Dynamics: The 2-methoxyethoxy groups are not static but are in constant motion, transitioning between different rotational isomers. This dynamic behavior is crucial for the molecule's ability to interact with other molecules, including solvents and reactants.

Intermolecular Interactions: The ether oxygen atoms in the 2-methoxyethoxy chains can act as hydrogen bond acceptors, influencing the solubility of the molecule in protic solvents and its interaction with hydroxylated surfaces.

Quantum Chemical Calculations on Reaction Pathways and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms of this compound, specifically its hydrolysis and condensation reactions. These calculations provide detailed information about the energetics of reaction pathways, including the structures of transition states and the activation energies of elementary steps. nih.govnih.gov

The hydrolysis of this compound is the initial and rate-determining step in the formation of silica (B1680970) networks. It involves the nucleophilic attack of a water molecule on the silicon atom, leading to the substitution of a 2-methoxyethoxy group with a hydroxyl group. The reaction can be catalyzed by either an acid or a base. nih.gov

Key Research Findings:

Hydrolysis Mechanism: DFT calculations have shown that the hydrolysis of alkoxysilanes proceeds through a pentacoordinate silicon transition state. nih.gov The energy barrier for this process is dependent on the nature of the alkoxy group and the presence of catalysts.

Influence of Catalysts: Acid catalysis involves the protonation of an alkoxy group, making it a better leaving group. Base catalysis, on the other hand, involves the activation of the nucleophile (water or silanol) to a more reactive hydroxyl or silanoxide anion. nih.gov

Condensation Reactions: Following hydrolysis, the resulting silanol (B1196071) groups can undergo condensation reactions to form siloxane (Si-O-Si) bonds. These reactions can occur via either a water-producing or an alcohol-producing pathway. Quantum chemical calculations help to determine the relative favorability of these pathways under different conditions.

| Reaction Step | Typical Calculated Activation Energy (kJ/mol) * | Influencing Factors |

| Acid-catalyzed Hydrolysis | 50-80 | pH, nature of the acid, solvent |

| Base-catalyzed Hydrolysis | 60-100 | pH, nature of the base, solvent |

| Water Condensation | 40-70 | Concentration of silanols, pH |

| Alcohol Condensation | 50-90 | Concentration of silanols and alcohol, pH |

Note: These are representative values for alkoxysilanes and can vary for this compound based on specific conditions.

Simulations of Polymerization and Network Formation Processes

Simulations of the polymerization and network formation processes of alkoxysilanes like this compound are essential for understanding the evolution of the material's structure from the molecular scale to the macroscopic level. These simulations often employ methods like Monte Carlo or reactive molecular dynamics (ReaxFF) to model the complex series of hydrolysis and condensation reactions that lead to the formation of a three-dimensional network. researchgate.net

The structure of the final silica network is highly dependent on the reaction conditions, including the water-to-silane ratio, the type and concentration of the catalyst, and the temperature. Simulations can predict how these parameters influence the network's topology, porosity, and mechanical properties.

Key Research Findings:

Growth Mechanisms: Simulations have identified different growth mechanisms, including monomer addition, where individual silane (B1218182) molecules add to a growing cluster, and cluster-cluster aggregation, where pre-formed clusters combine. researchgate.net

Network Topology: The connectivity of the silicon atoms in the network, often described in terms of Q-species (where Q^n represents a silicon atom bonded to n other silicon atoms through oxygen bridges), can be predicted by these simulations. The distribution of these Q-species is a key determinant of the material's properties.

Influence of the Alkoxy Group: The nature of the alkoxy group influences the rates of hydrolysis and condensation, and thus the final network structure. The 2-methoxyethoxy group, being larger and more flexible than simpler alkoxy groups like methoxy (B1213986) or ethoxy, can lead to different network morphologies. afinitica.com

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis for this compound focuses on how its molecular structure influences its reactivity and performance in various applications. While specific SAR studies on this exact molecule are not widely published, general principles for alkoxysilanes can be applied. The "activity" in this context refers to properties like hydrolysis rate, condensation rate, and the ability to form stable and well-defined networks.

Key Structural Features and Their Influence on Activity:

| Structural Feature | Influence on Activity |

| Four 2-methoxyethoxy groups | The presence of four hydrolyzable groups allows for a high degree of cross-linking, leading to the formation of a dense and rigid silica network. |

| Ether linkages in the alkoxy chains | The ether oxygen atoms can participate in intramolecular or intermolecular hydrogen bonding, which can influence the hydrolysis and condensation kinetics. They can also enhance the compatibility of the silane with polar organic polymers in hybrid materials. |

| Flexibility of the alkoxy chains | The conformational flexibility of the 2-methoxyethoxy chains can affect the steric hindrance around the silicon center, potentially influencing the accessibility of the silicon atom to nucleophiles during hydrolysis. |

| Absence of a non-hydrolyzable organic group | As a tetra-alkoxysilane, it acts as a pure network former, contributing to the inorganic silica backbone of the material. |

Emerging Research Directions and Future Outlook for Tetrakis 2 Methoxyethoxy Silane

Synergistic Approaches with Other Advanced Functional Molecules and Nanomaterials

The true potential of Tetrakis(2-methoxyethoxy)silane is increasingly being realized through its combination with other advanced materials, where synergistic effects lead to properties unattainable by the individual components. As a precursor and coupling agent, it can be used to form or functionalize nanomaterials, creating hybrid systems with tailored characteristics. smolecule.com

Research has demonstrated the efficacy of using various alkoxysilanes to surface-modify nanoparticles, thereby improving their dispersion and integration into polymer matrices or coatings. For instance, silane (B1218182) coupling agents are used to functionalize titanium dioxide (TiO₂) nanoparticles to enhance their photocatalytic activity and durability for applications like self-cleaning surfaces and environmental purification. capes.gov.brnih.gov Similarly, modifying graphene oxide with silanes improves its dispersion and compatibility, leading to reinforced polymer composites with enhanced thermal stability and flame retardancy. researchgate.netmdpi.com

Following these established principles, this compound is a prime candidate for these synergistic applications. Its four reactive sites allow for robust network formation during sol-gel processes, making it an excellent precursor for generating silica (B1680970) nanoparticles. smolecule.com These nanoparticles can be designed with specific sizes and functionalities for targeted research in catalysis and drug delivery. smolecule.com By integrating this compound with nanomaterials like graphene or metallic nanoparticles, researchers can develop next-generation composites with a combination of mechanical strength, thermal stability, and novel electronic or optical properties.

| Functional Material/Nanomaterial | Synergistic Effect/Potential Application | Governing Principle |

|---|---|---|

| Titanium Dioxide (TiO₂) Nanoparticles | Enhanced photocatalytic efficiency and UV protection in coatings. capes.gov.brnih.govfrontiersin.org | Silane functionalization improves nanoparticle dispersion and adhesion to matrix, preventing agglomeration and maximizing surface area. |

| Graphene/Graphene Oxide (GO) | Improved mechanical reinforcement, thermal stability, and flame retardancy in polymer composites. researchgate.netmdpi.comresearchgate.netresearchgate.net | Covalent bonding via the silane bridges the inorganic filler and organic polymer matrix, enhancing stress transfer and barrier properties. |

| Silver/Gold Nanoparticles | Creation of stable antimicrobial surfaces or platforms for biosensing. mdpi.com | The silane can act as a stabilizing agent during nanoparticle synthesis and provide a robust anchor to a substrate. |

| Zeolites | Development of selective adsorbents for noble or heavy metals for environmental remediation. mdpi.com | Silane modification of the zeolite surface introduces functional groups that can selectively bind with specific metal ions. |

Sustainable Synthesis and Green Chemistry Principles in this compound Production and Utilization

The chemical industry is undergoing a significant shift towards more sustainable and environmentally benign processes. The synthesis of alkoxysilanes, including this compound, is a key area for the application of green chemistry principles.

The traditional industrial synthesis often involves the reaction of silicon tetrachloride with 2-methoxyethanol (B45455). smolecule.com A major drawback of this method is the production of corrosive hydrogen chloride (HCl) as a byproduct, which poses environmental and handling challenges. smolecule.com

To address these issues, research is focusing on alternative, greener synthetic routes. One promising approach is the alcohol interchange or transesterification method. This process uses a different starting material, such as tetraethyl orthosilicate (B98303) (TEOS), which reacts with 2-methoxyethanol to yield this compound and ethanol (B145695), a much more benign byproduct than HCl. smolecule.com This route eliminates corrosive waste streams and can improve reaction selectivity. smolecule.com

An even more transformative approach involves the direct synthesis of alkoxysilanes from silica (SiO₂). acs.org This strategy bypasses the energy-intensive carbothermic reduction of silica to silicon metal and the subsequent chlorination to produce SiCl₄. researchgate.net Using high-surface-area silica sources, including sustainable biogenic silica from agricultural waste like rice husk ash (RHA), researchers are developing methods to directly convert SiO₂ into valuable alkoxysilanes under milder conditions. researchgate.netgoogle.com This not only reduces energy consumption and CO₂ emissions but also valorizes agricultural byproducts. researchgate.net

Furthermore, the frontier of green synthesis includes biocatalysis. Enzymes such as silicatein-α, found in marine sponges, have been shown to catalyze the hydrolysis and condensation of Si-O bonds. rsc.org The exploration of such enzymatic or biocatalytic routes for the synthesis of polysiloxanes and their precursors represents a long-term goal for achieving truly sustainable production methods. rsc.org

| Synthesis Method | Starting Materials | Key Byproduct | Green Chemistry Advantages |

|---|---|---|---|

| Traditional Alcoholysis | Silicon Tetrachloride, 2-Methoxyethanol smolecule.com | Hydrogen Chloride (HCl) smolecule.com | Established industrial process. |

| Transesterification | Tetraethyl Orthosilicate (TEOS), 2-Methoxyethanol smolecule.com | Ethanol smolecule.com | Avoids corrosive byproducts, improved selectivity. smolecule.com |

| Direct from Silica | Silica (e.g., from Rice Husk Ash), Polyols/Alcohols acs.orggoogle.com | Water google.com | Lower energy consumption, utilizes renewable feedstock, avoids chlorinated intermediates. researchgate.net |

| Biocatalytic (Emerging) | Dialkoxysilane precursors rsc.org | Water/Alcohol | Potential for high efficiency and selectivity under mild, environmentally friendly conditions. rsc.org |

Integration with Advanced Manufacturing Techniques (e.g., 3D Printing, Additive Manufacturing)

Additive manufacturing, including 3D printing and two-photon polymerization (2PP), is revolutionizing the fabrication of complex, three-dimensional structures with micro- to nanoscale resolution. nih.gov Alkoxysilanes are pivotal in this field as precursors for hybrid organic-inorganic photoresists used in these techniques. nih.govresearchgate.net

The sol-gel process, which involves the hydrolysis and condensation of alkoxysilanes, is central to creating these specialized "inks" or "resins". mdpi.commdpi.com By carefully controlling the chemistry, materials can be formulated that are liquid precursors but can be solidified with high precision using light (photopolymerization). researchgate.net Techniques like 2PP use a focused femtosecond laser to initiate polymerization only within a tiny focal volume, enabling the direct writing of intricate 3D structures. nih.govnsf.gov